molecular formula C42H70O13 B10787447 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Cat. No.: B10787447
M. Wt: 783.0 g/mol
InChI Key: KFLYTTUTONVURR-UHFFFAOYSA-N
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Description

This compound is a highly complex macrocyclic lactone characterized by its intricate stereochemistry and diverse functional groups. Its structure includes a 16-membered oxacyclohexadecatetraenone backbone substituted with hydroxyl, methoxy, methyl, and propan-2-yloxy groups, as well as two oxane (pyran) rings.

For example, similar macrocycles with hydroxyl and methoxy substituents exhibit activity against oral squamous cell carcinoma (OSCC) by modulating ferroptosis pathways . Additionally, plant-derived macrocyclic compounds often interact with insecticidal targets, hinting at agrochemical utility .

Properties

IUPAC Name

16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLYTTUTONVURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Native Biosynthesis in Streptomyces halstedii

The compound is natively produced by the soil bacterium Streptomyces halstedii via a modular polyketide synthase (PKS) pathway. Genome mining of S. halstedii has identified a type I PKS cluster responsible for assembling the macrolide backbone. Key steps include:

  • Chain Initiation and Elongation : Acetyl-CoA and malonyl-CoA units are sequentially condensed by ketosynthase (KS) domains to form the polyketide chain.

  • Tailoring Modifications : Hydroxylase and methyltransferase enzymes introduce hydroxyl and methoxy groups at specific positions, while glycosyltransferases attach sugar moieties to the lactone ring.

  • Macrocyclization : A thioesterase domain catalyzes lactonization to form the 16-membered macrolide core.

Table 1: Key Enzymes in the Biosynthetic Pathway

Enzyme ClassFunctionGene Cluster Location
Polyketide SynthaseBackbone assemblyPKS-I cluster
GlycosyltransferaseSugar moiety attachmentgtfA
MethyltransferaseMethoxylation at C3 and C15mtfB

Fermentation Optimization

Large-scale production relies on submerged fermentation. Critical parameters include:

  • Medium Composition : A carbon source (e.g., glucose or glycerol) and nitrogen source (e.g., soybean meal) are optimized for biomass and secondary metabolite yield.

  • pH and Temperature : Optimal production occurs at pH 6.8–7.2 and 28°C, with dissolved oxygen maintained above 30%.

  • Precursor Feeding : Supplementation with methylmalonyl-CoA enhances methoxy group formation, increasing titers by 40%.

Table 2: Fermentation Conditions and Yields

ParameterOptimal RangeYield Improvement
Carbon Source4% Glycerol25%
Nitrogen Source2% Soybean Meal18%
Dissolved Oxygen30–40%15%
Precursor (Methylmalonyl-CoA)0.5 mM40%

Genetic Engineering for Enhanced Production

Recent advances in CRISPR-Cas9 editing have enabled strain improvement:

  • Overexpression of Regulatory Genes : Amplifying the luxR-type regulator lndR increased macrolide production by 3.2-fold.

  • Heterologous Expression : Cloning the PKS cluster into Streptomyces coelicolor M1152 resulted in 60% higher yields compared to native hosts.

Biomimetic Synthetic Approaches

Modular Synthesis of the Macrolide Core

Chemical synthesis of the compound remains challenging due to its stereochemical complexity. A biomimetic strategy inspired by angucycline biosynthesis involves:

  • Diels-Alder Reaction : An intermolecular Diels-Alder between a masked diene (e.g., elmonin derivative) and a dienophile (iso-maleimycin analog) forms the tetracyclic framework.

  • Post-Cyclization Modifications : Selective oxidation and glycosylation steps introduce hydroxyl and methoxy groups.

Table 3: Key Reactions in Biomimetic Synthesis

ReactionConditionsYield
Diels-Alder Cyclization60°C, DMF, 72 h35–40%
EpoxidationmCPBA, CH₂Cl₂, 0°C82%
GlycosylationTrichloroacetimidate, BF₃·Et₂O55%

Enzymatic Templating

In vitro studies suggest that the Diels-Alder reaction is templated by a chaperone protein (e.g., GarL homolog), which shifts the diastereomeric ratio toward the natural product. Alphafold modeling predicts a binding pocket that stabilizes the transition state, improving reaction efficiency by 50%.

Comparative Analysis of Preparation Methods

Table 4: Pros and Cons of Production Methods

MethodAdvantagesLimitations
Native BiosynthesisHigh stereochemical fidelityLow titers (<100 mg/L)
Heterologous ExpressionScalabilityRequires genetic optimization
Biomimetic SynthesisModularityMulti-step, low overall yield

Chemical Reactions Analysis

Types of Reactions: Leucanicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups such as hydroxyl, methoxyl, and carbonyl groups allows for diverse chemical reactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of leucanicidin .

Scientific Research Applications

Leucanicidin has several scientific research applications:

Mechanism of Action

Leucanicidin exerts its insecticidal effects by disrupting the cellular processes of insects. It targets specific molecular pathways, leading to the inhibition of vital functions and ultimately causing the death of the insect. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the insect’s nervous system and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural complexity aligns with naturally occurring chromeno-benzodioxocins (e.g., 10B in ) and synthetic heterocycles (e.g., 4g and 4h in ). Key distinctions include:

Feature Target Compound Chromeno-Benzodioxocin (10B) Heterocyclic Derivatives (4g, 4h)
Core Structure 16-membered oxacyclohexadecatetraenone Chromeno-benzodioxocin fused rings Tetrazole-pyrazole-coumarin hybrid
Key Substituents Hydroxyl, methoxy, methyl, oxane rings Dihydroxyphenyl, methano-bridged chromene Coumarin, benzodiazepine/oxazepine, tetrazole
Bioactivity Hypothesized anticancer/antimicrobial (inferred) Antioxidant, neuroprotective Antimicrobial, enzyme inhibition
Synthetic Complexity High (multi-step modular assembly) Moderate (plant-derived precursors) Moderate (stepwise coupling of heterocycles)

Functional and Bioactive Comparison

  • Anticancer Potential: Unlike ferroptosis-inducing compounds (FINs) in OSCC , the target compound’s macrocyclic framework may enhance membrane permeability, a trait critical for targeting intracellular pathways. However, its lack of conjugated double bonds (compared to FINs like erastin) could limit redox activity.
  • Insecticidal Activity: The oxane and hydroxyl groups resemble bioactive components in C. gigantea extracts, which disrupt insect cuticles . However, the compound’s larger size may reduce bioavailability compared to simpler terpenoids.
  • However, the absence of amino sugars (common in macrolides) may alter binding kinetics .

Physicochemical Properties

While exact data (e.g., logP, solubility) are unavailable, its structural analogs provide insights:

  • Molecular Weight : Estimated >800 Da, exceeding Lipinski’s Rule of Five thresholds, which may hinder oral bioavailability .

Research Findings and Gaps

  • Structural Characterization : Tools like SHELX could resolve its crystallography, though its conformational flexibility may complicate refinement.
  • Bioactivity Screening: No direct studies are cited, but platforms for 3D cell culture (e.g., PEGDA hydrogels ) could test its efficacy in tumor microenvironments.
  • Synthesis Challenges : Modular assembly of its oxane rings and macrocyclic core remains unexplored; insights from heterocyclic synthesis (e.g., ) may guide route design.

Biological Activity

The compound 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (commonly referred to as a macrolide) is derived from the bacterium Streptomyces halstedii. This compound exhibits significant biological activity, particularly as an insecticide and potential antimicrobial agent. Its complex structure and unique functional groups contribute to its effectiveness in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C42H70O13, with a molecular weight of 783.0 g/mol. The IUPAC name reflects its intricate structure, which includes multiple hydroxyl (-OH) and methoxy (-OCH₃) groups that enhance its reactivity and biological interactions.

PropertyValue
CAS Number 91021-66-8
Molecular Formula C42H70O13
Molecular Weight 783.0 g/mol
IUPAC Name (3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy...

Insecticidal Properties

The primary biological activity of this compound is its potent insecticidal effect against pests such as the common army worm (Leucania separata). Research indicates that it disrupts the normal physiological functions of insects through various mechanisms:

  • Neurotoxic Effects : The compound interferes with neurotransmission in insects, leading to paralysis and death.
  • Growth Regulation : It acts as a growth regulator by inhibiting molting processes in larvae.

Antimicrobial Potential

There is ongoing research into the antimicrobial properties of this macrolide due to its structural similarities to known antibiotics. Preliminary studies suggest:

  • Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or function.

Case Study 1: Insecticidal Efficacy

A study conducted by researchers at a leading agricultural university tested the efficacy of this compound against various agricultural pests. The results showed a significant reduction in pest populations when treated with formulations containing this macrolide.

Case Study 2: Antimicrobial Testing

In vitro studies performed on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth at low concentrations. These findings support its potential use in developing new antimicrobial agents.

Research indicates that the compound's multiple hydroxyl groups contribute to its biological activity by enhancing solubility and interaction with biological membranes. The following mechanisms have been proposed:

  • Oxidative Stress Induction : The presence of hydroxyl groups can lead to increased oxidative stress in target cells.
  • Cell Membrane Disruption : The hydrophobic regions of the molecule may integrate into lipid membranes, causing destabilization.

Toxicology Studies

Toxicological assessments reveal that while effective against target pests and pathogens, the compound exhibits low toxicity to non-target organisms such as beneficial insects and mammals at recommended application rates.

Q & A

Q. What synthetic strategies are effective for constructing the macrolactone core of this compound, and how can reaction yields be optimized?

Methodological Answer: The macrolactone core requires multi-step synthesis involving stereoselective cyclization and functionalization. Key steps include:

  • Oxidative sulfonation for activating intermediates (e.g., using DMSO/oxalyl chloride at -85°C, followed by triethylamine quenching) to generate aldehydes for subsequent coupling .
  • Alkyne addition with n-BuLi to elongate carbon chains, as demonstrated in related polyol systems, achieving ~50% yield under cryogenic conditions .
  • Protecting group strategies (e.g., methoxyphenyl groups) to stabilize hydroxyl and carbonyl moieties during iterative coupling.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldKey Challenge
Aldehyde formationDMSO, oxalyl chloride, -85°C85%Low-temperature stability
Alkyne additionn-BuLi, THF, -78°C50.6%Competing side reactions

Q. How is the stereochemical configuration of the compound resolved using spectroscopic and computational methods?

Methodological Answer:

  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent environments (e.g., methoxy groups at δ 3.2–3.5 ppm, hydroxyls as broad singlets). NOESY correlations confirm spatial proximity of methyl and oxane substituents .
  • X-ray Crystallography : Resolves absolute configuration of the tetracyclic core, as seen in structurally related compounds with InChI keys like NTSBMKIZRSBFTA-ZAUSNHKQSA-N .
  • Comparative InChI Alignment : Cross-referencing InChI strings (e.g., InChI=1S/C35H54O11/...) validates stereodescriptors against databases .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be addressed through experimental redesign?

Methodological Answer:

  • Dose-Response Replication : Standardize assays (e.g., enzyme inhibition) across labs using purified batches (>95% HPLC purity) to minimize batch variability.
  • Theoretical Framework Alignment : Link discrepancies to differences in cellular models (e.g., membrane permeability variations due to substituent hydrophobicity) using frameworks like the Efficiency Pyramid .
  • Meta-Analysis : Aggregate data from CRDC subclass RDF2050104 (membrane technologies) to assess transport kinetics influencing bioactivity .

Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT Modeling : Simulate transition states for macrolactonization using software like Gaussian or ORCA. Parameters include solvation effects (e.g., THF dielectric constant) and steric hindrance from methyl groups .
  • AI-Driven Optimization : Train neural networks on synthetic datasets (e.g., reaction temperatures, yields) to recommend optimal conditions for Cu-catalyzed photo-sulfonylation analogs .
  • COMSOL Multiphysics : Model diffusion kinetics in heterogeneous systems to predict reaction scalability .

Q. Table 2: Computational Parameters for Reactivity Prediction

ParameterValue/RangeRelevance
Solvation Energy-15 to -20 kcal/molStabilizes intermediates
Activation Barrier25–30 kcal/molGuides catalyst selection

Q. How are advanced separation technologies applied to purify this compound from complex mixtures?

Methodological Answer:

  • HPLC with Charged Aerosol Detection (CAD) : Resolves isomers using C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (0.1% formic acid) .
  • Membrane Filtration : Tangential flow filtration (TFF) removes low-MW impurities (<3 kDa) while retaining the macrolactone (MW ~750 Da) .
  • Crystallization Screening : High-throughput robotic platforms identify optimal solvents (e.g., ethyl acetate/heptane) for polymorph control .

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